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Compound of Interest

Compound Name: 1,3-Dimethylpyrazole

Cat. No.: B029720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic

properties of 1,3-Dimethylpyrazole. Due to a scarcity of direct experimental data for this

specific isomer, this document also presents established experimental protocols for determining

key thermodynamic parameters, drawing from research on closely related pyrazole derivatives.

Furthermore, it outlines a logical workflow for a combined experimental and computational

approach to fully characterize the thermodynamic profile of 1,3-Dimethylpyrazole.

Physicochemical Properties of 1,3-Dimethylpyrazole
A summary of the available physical and chemical properties for 1,3-Dimethylpyrazole is

presented in Table 1. These values are foundational for understanding the compound's

behavior in various experimental and physiological conditions.

Table 1: Physicochemical Data for 1,3-Dimethylpyrazole
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Property Value Source

Molecular Formula C₅H₈N₂ [1][2]

Molar Mass 96.13 g/mol [3]

Boiling Point 138 °C (at 760 mmHg) [3][4]

Melting Point 82.75 °C (estimate)

Density 0.9561 g/cm³

Vapor Pressure 7.74 mmHg at 25 °C

Flash Point 38.6 °C

Refractive Index 1.4700 to 1.4740

Core Thermodynamic Properties: An Overview
Core thermodynamic properties such as the standard molar enthalpy of formation (ΔfHₘ°),

standard molar enthalpy of sublimation (ΔsubHₘ°), and heat capacity (Cp) are critical for

applications in drug development, process chemistry, and computational modeling. While direct

experimental values for 1,3-Dimethylpyrazole are not readily available in the reviewed

literature, the following sections detail the standard methodologies for their determination.

Experimental Protocols for Thermodynamic
Characterization
The following experimental protocols are based on established methodologies for pyrazole

derivatives and represent the standard for obtaining high-quality thermodynamic data.

3.1. Determination of the Standard Molar Enthalpy of Formation (ΔfHₘ°)

The standard molar enthalpy of formation of a crystalline substance is typically determined

using static-bomb combustion calorimetry. This method measures the energy of combustion

(ΔcU°) of the compound.

Experimental Workflow: Static-Bomb Combustion Calorimetry
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Sample Preparation Combustion Analysis

Pelletize crystalline
1,3-Dimethylpyrazole

Weigh pellet (ca. 0.5 g)
in a silica crucible

Place crucible in
combustion bomb

Add water (ca. 1 cm³)
to the bomb

Pressurize bomb with
oxygen (ca. 3.04 MPa)

Ignite sample via
cotton fuse

Monitor temperature change
of the calorimeter

Calculate the energy equivalent
of the calorimeter (εcalor)

Determine the massic energy
of combustion (Δcu°)

Correct for nitric acid and
unburned carbon

Calculate standard molar enthalpy
of combustion (ΔcHₘ°)

Derive standard molar enthalpy
of formation (ΔfHₘ°)

Click to download full resolution via product page

Figure 1: Workflow for determining the standard molar enthalpy of formation using static-bomb
calorimetry.

The standard molar enthalpy of formation in the solid phase, ΔfHₘ°(cr), is derived from the

standard molar enthalpy of combustion, ΔcHₘ°, using Hess's law. This involves the known

standard molar enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

3.2. Determination of the Standard Molar Enthalpy of Sublimation (ΔsubHₘ°)

The standard molar enthalpy of sublimation can be determined using Calvet microcalorimetry.

This technique directly measures the heat absorbed during the phase transition from solid to

gas.

Experimental Protocol: Calvet Microcalorimetry

Sample Preparation: A small, accurately weighed sample of 1,3-Dimethylpyrazole (a few

milligrams) is placed in a Knudsen effusion cell.

Measurement: The cell is introduced into the Calvet microcalorimeter at a constant

temperature (e.g., 298.15 K).

Data Acquisition: The heat flow associated with the sublimation of the sample is measured

over time until the sample is completely vaporized.

Calculation: The standard molar enthalpy of sublimation is calculated from the integrated

heat flow and the molar mass of the compound.

3.3. Determination of Heat Capacity (Cp)
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The heat capacity of 1,3-Dimethylpyrazole can be measured using adiabatic calorimetry over

a range of temperatures.

Experimental Workflow: Adiabatic Calorimetry

Experimental Setup

Measurement Cycle

Data Analysis

Load a precise amount of
1,3-Dimethylpyrazole into the

calorimeter vessel

Seal the vessel and fill with
helium gas for heat exchange

Cool the calorimeter to the
starting temperature (e.g., 78 K)

Introduce a known amount
of electrical energy (heat pulse)

Record the resulting
temperature increase (ΔT)

Repeat at successive
temperature intervals

Calculate the heat capacity (Cp)
at each temperature

Fit the data to a polynomial
function of temperature

Determine thermodynamic functions
(enthalpy, entropy, Gibbs free energy)

Click to download full resolution via product page

Figure 2: Workflow for determining heat capacity using adiabatic calorimetry.

These measurements yield the heat capacity as a function of temperature, which is essential

for correcting other thermodynamic quantities to different temperatures and for calculating

changes in enthalpy and entropy.

Computational Thermochemistry
In the absence of experimental data, computational methods provide a powerful tool for

estimating the thermodynamic properties of molecules.

Logical Relationship: Combined Approach for Thermodynamic Characterization
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Experimental Determination Computational Estimation

Validation and Final Data

Static-Bomb Calorimetry
(ΔfHₘ°(cr))

Derive experimental
ΔfHₘ°(g) = ΔfHₘ°(cr) + ΔsubHₘ°

Calvet Microcalorimetry
(ΔsubHₘ°)

Adiabatic Calorimetry
(Cp)

Refined Thermodynamic
Data Set

Quantum Chemical Calculations
(e.g., G3, G4, CBS-QB3)

Calculate gas-phase
ΔfHₘ°(g) at 298.15 K

Compare experimental and
computational ΔfHₘ°(g)

Click to download full resolution via product page

Figure 3: Logical workflow for a combined experimental and computational approach to
thermodynamic characterization.

High-level quantum chemical methods, such as Gaussian-n (e.g., G3, G4) or Complete Basis

Set (CBS) methods, can be employed to calculate the gas-phase enthalpy of formation. These

calculations, when benchmarked against reliable experimental data for related compounds, can

provide accurate estimates for molecules where experimental data is lacking.

Conclusion
While a complete experimental thermodynamic profile for 1,3-Dimethylpyrazole is not

currently available in the public domain, this guide provides the fundamental physicochemical

data and the established experimental and computational methodologies required for its full

characterization. The protocols for static-bomb calorimetry, Calvet microcalorimetry, and

adiabatic calorimetry, successfully applied to isomers and derivatives, offer a clear roadmap for

future experimental work. A combined approach, integrating new experimental measurements
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with high-level computational chemistry, will yield a comprehensive and reliable set of

thermodynamic data essential for the advanced research and development involving 1,3-
Dimethylpyrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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